Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate
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Overview
Description
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a water-soluble bifunctional fluorogenic reagent. It is widely used for the sensitive and specific detection of thiols in biological specimens or proteins . This compound is known for its high reactivity to thiol compounds, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate typically involves the reaction of 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonic acid with ammonium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to light and should be stored in a dark place at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate primarily undergoes substitution reactions due to the presence of the fluorine atom and the sulfonate group . It is also known to react with thiol groups, forming highly fluorescent compounds .
Common Reagents and Conditions
The compound reacts with thiol-containing reagents under mild conditions, typically at a pH of 9.5 and a temperature of 60°C for one hour . Common reagents used in these reactions include thiol-containing amino acids and peptides .
Major Products Formed
The major products formed from these reactions are highly fluorescent thiol derivatives, which are useful in various analytical applications .
Scientific Research Applications
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is extensively used in scientific research due to its unique properties . Some of its applications include:
Mechanism of Action
The mechanism of action of Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate involves its high reactivity with thiol groups . The compound reacts with thiols to form highly fluorescent products, which can be easily detected and quantified . This reaction is facilitated by the presence of the fluorine atom and the sulfonate group, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is unique due to its high reactivity and specificity for thiol groups . Similar compounds include:
7-Fluorobenzofurazan-4-sulfonic acid ammonium salt: Another fluorogenic reagent used for thiol detection.
7-Fluorobenzofurazan-4-sulfonamide: A related compound with similar applications but different reactivity.
These compounds share similar structures and applications but differ in their reactivity and specific uses .
Properties
Molecular Formula |
C6H6FN3O4S |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)[O-])F.[NH4+] |
Origin of Product |
United States |
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